molecular formula C4H9NO5S B8763361 Methacrylammonium hydrogen sulfate CAS No. 3351-73-3

Methacrylammonium hydrogen sulfate

Cat. No.: B8763361
CAS No.: 3351-73-3
M. Wt: 183.19 g/mol
InChI Key: NTQWADDNQQUGRH-UHFFFAOYSA-N
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Description

Methacrylammonium hydrogen sulfate (chemical formula: C₄H₉NO₃S) is a quaternary ammonium salt combining a methacryl group with a hydrogen sulfate counterion. These compounds share common applications in catalysis, phase-transfer reactions, and industrial processes due to their ionic nature and solubility in polar solvents . This compound is hypothesized to exhibit similar reactivity, particularly in polymerization or acid-catalyzed reactions, though specific studies are absent in the referenced materials.

Properties

CAS No.

3351-73-3

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

2-methylprop-2-enamide;sulfuric acid

InChI

InChI=1S/C4H7NO.H2O4S/c1-3(2)4(5)6;1-5(2,3)4/h1H2,2H3,(H2,5,6);(H2,1,2,3,4)

InChI Key

NTQWADDNQQUGRH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N.OS(=O)(=O)O

Related CAS

3351-73-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrylammonium hydrogen sulfate is typically synthesized by reacting acetone cyanohydrin with concentrated sulphuric acid. This reaction occurs in two steps:

Industrial Production Methods: The industrial production of methacrylamide sulphate follows the same synthetic route but on a larger scale. The process involves careful control of temperature and the molar ratio of sulphuric acid to acetone cyanohydrin to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methacrylammonium hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methacrylammonium hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

Methacrylammonium hydrogen sulfate exerts its effects through polymerization, where the double bond in the methacrylamide group reacts to form long polymer chains. This process involves free radical initiation, propagation, and termination steps. The molecular targets include various functional groups that can participate in the polymerization reaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

The key distinction lies in the alkyl/aryl groups attached to the ammonium core:

  • Tetramethylammonium hydrogen sulfate ([C₄H₁₂N]⁺[HSO₄]⁻): Features four methyl groups, offering high solubility in water and stability in HPLC applications .
  • Tetrabutylammonium hydrogen sulfate ([C₁₆H₃₆N]⁺[HSO₄]⁻): Bulkier butyl groups enhance its efficacy as a phase-transfer catalyst in organic synthesis .
  • Triethylammonium hydrogen sulfate ([C₆H₁₅N]⁺[HSO₄]⁻): Demonstrates rapid catalytic performance in multicomponent reactions due to moderate lipophilicity .

Physical and Chemical Properties

Compound Molecular Weight Purity (%) Solubility Key Applications
Methacrylammonium HSO₄⁻ ~179.2* N/A Polar solvents Hypothesized: Polymerization
Tetramethylammonium HSO₄⁻ 171.22 ≥99.0 Water, methanol HPLC reagent, ion chromatography
Tetrabutylammonium HSO₄⁻ 339.48 N/A Dichloromethane Phase-transfer catalysis
Triethylammonium HSO₄⁻ 199.27 N/A Ethanol, acetone Multicomponent synthesis

*Estimated based on analogous structures.

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